2-amino-N-methoxyacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-amino-N-methoxyacetamide hydrochloride involves specific reaction conditions and routes. One common method includes the reaction of methoxyacetamide with an amine source under controlled conditions to yield the desired product. Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Chemischer Reaktionen
2-amino-N-methoxyacetamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
2-amino-N-methoxyacetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-amino-N-methoxyacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-amino-N-methoxyacetamide hydrochloride can be compared with other similar compounds, such as:
2-amino-N,N-dimethylacetamide hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-aminoethyl methacrylate hydrochloride: Another similar compound used in polymer synthesis and biomedical research. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications that other compounds may not be able to fulfill.
Eigenschaften
Molekularformel |
C3H9ClN2O2 |
---|---|
Molekulargewicht |
140.57 g/mol |
IUPAC-Name |
2-amino-N-methoxyacetamide;hydrochloride |
InChI |
InChI=1S/C3H8N2O2.ClH/c1-7-5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H |
InChI-Schlüssel |
OFRCZCFWQJPFNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CONC(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.